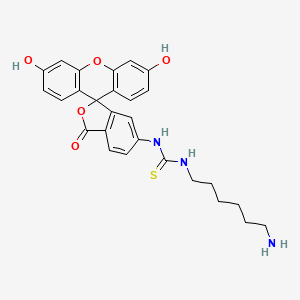
4-Isopropenyl-7-methyloxepan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-isopropenyl-7-methyloxepan-2-one is a epsilon-lactone that is oxepan-2-one substituted by an isoprenyl group at position 4 and a methyl group at position 7. It derives from a hydride of an oxepane.
Aplicaciones Científicas De Investigación
Synthesis and Structural Transformations
- 4-Isopropenyl-7-methyloxepan-2-one has been utilized in the synthesis of novel chemical derivatives. For instance, its application in the facile synthesis of 1,4-benzoxazepin-2-one derivatives illustrates its utility in creating new compounds under mild conditions without catalysts (Khaleghi et al., 2011).
- Its use in the efficient synthesis of complex molecular structures, such as (1R,4S,6R)-4-isopropenyl-1,3,3-trimethyl-7-oxabicyclo[4.1.0]heptan-2-one, demonstrates its role in creating intricate molecular architectures (Selezneva et al., 2011).
- The compound's potential in ring expansion and contraction processes was observed in isopropenyldihydrofuran derivatives, showcasing its versatility in chemical reactions (Yamaguchi et al., 1997).
Polymerization and Material Science Applications
- In the field of polymer science, 4-Isopropenyl-7-methyloxepan-2-one has been used in the ring-opening polymerization of D,L-3-methyl-1,4-dioxan-2-one, highlighting its role in creating biodegradable polymers for biomedical applications (Lochee et al., 2010).
- It has also been instrumental in the formation of reactive backbones in radical polymerization processes, which are essential for developing advanced materials with specific functional properties (Weber et al., 2012).
Medicinal Chemistry and Drug Design
- The compound's structure has been leveraged in the design of novel hemoglobin oxygen affinity decreasing agents, underscoring its potential in therapeutic applications and drug design (Randad et al., 1991).
- It has been used in the total synthesis of complex molecules like (-)-4-hydroxyzinowol, which are potent inhibitors in cancer treatment, highlighting its application in synthesizing biologically active compounds (Todoroki et al., 2014).
Additional Applications
- Its utility extends to the anionic polymerization of oxazoline derivatives, demonstrating its role in creating well-defined homopolymers and block copolymers for diverse applications (Feng et al., 2017).
Propiedades
Número CAS |
99181-17-6 |
|---|---|
Nombre del producto |
4-Isopropenyl-7-methyloxepan-2-one |
Fórmula molecular |
C10H16O2 |
Peso molecular |
168.23 g/mol |
Nombre IUPAC |
7-methyl-4-prop-1-en-2-yloxepan-2-one |
InChI |
InChI=1S/C10H16O2/c1-7(2)9-5-4-8(3)12-10(11)6-9/h8-9H,1,4-6H2,2-3H3 |
Clave InChI |
DNWZWUWUDAGNJB-UHFFFAOYSA-N |
SMILES |
CC1CCC(CC(=O)O1)C(=C)C |
SMILES canónico |
CC1CCC(CC(=O)O1)C(=C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



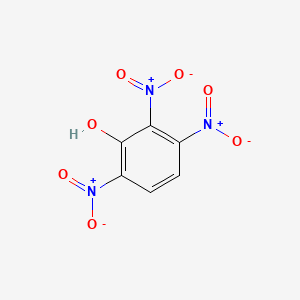

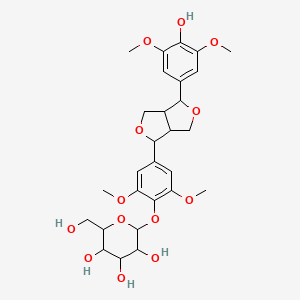
![N-[3-(4-methyl-1-piperidinyl)-1,4-dioxo-2-naphthalenyl]benzenesulfonamide](/img/structure/B1228515.png)
![2-(1,3-dimethyl-2,6-dioxo-7-purinyl)-N'-[2-(2-ethoxyphenoxy)-1-oxoethyl]acetohydrazide](/img/structure/B1228516.png)
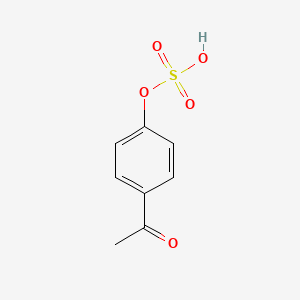
![N-[5-(1-azepanylsulfonyl)-2-chlorophenyl]-2-[(4-methyl-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B1228518.png)
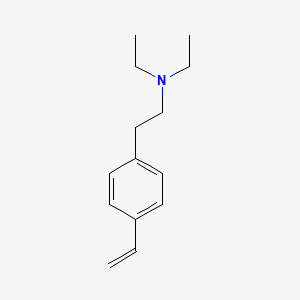
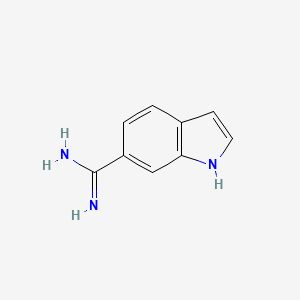
![[(3R,4R,5S)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-yl]oxy-N-[9-[(3S,5S)-5-[[[[(2S,3R)-2,3-dihydroxy-4-methylpentanoyl]amino]-hydroxyphosphoryl]oxymethyl]-3-hydroxyoxolan-2-yl]purin-6-yl]phosphonamidic acid](/img/structure/B1228527.png)



